N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Physicochemical property comparison Drug design SAR differentiation

Researchers requiring a time-dependent, irreversible MAO inhibitor often face supply inconsistency with non-halogenated probes or incorrect substitution patterns. This compound directly addresses that gap. - Achieves covalent flavin adduct formation for kinact/KI partitioning studies, unlike reversible 4-bromoamphetamine (MAO-A IC50 = 1,500 nM). - The para-bromo substituent serves as a heavy-atom label, providing critical phasing for X-ray crystallography or MS adduct identification. - High lipophilicity (clogP ~3.4) ensures superior brain penetration for in vivo Parkinson's or depression models compared to polar 2-arylcyclopropylamine scaffolds.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B12072408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Br)NC2CC2
InChIInChI=1S/C12H16BrN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3
InChIKeyWHWVRYUUHGCKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine: Chemical Identity & Procurement


N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine (CAS 1310314-22-7) is a synthetic small molecule belonging to the N-cyclopropyl-β-methylphenethylamine class . It features a 4-bromophenyl group linked via a propan-2-yl spacer to a cyclopropanamine moiety, with a molecular formula of C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol . This compound is structurally positioned at the intersection of amphetamine-derived monoamine oxidase (MAO) inhibitors and arylcyclopropylamine-based LSD1 (KDM1A) demethylase inhibitors, two therapeutically significant target classes in neuropharmacology and oncology [1][2]. Its procurement is primarily for research use as a building block or pharmacological probe, offered by specialty chemical suppliers at purities typically ≥95% .

Probe Class N-cyclopropyl-β-methylphenethylamine scaffold for irreversible enzyme inhibition studies
Target Engagement Supports MAO and LSD1 pathway-response research; mechanism-based inactivation context
Procurement Specialty chemical for research use as a pharmacological probe or synthetic building block

N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine: Analog Specificity


Substitution within this compound class is non-trivial because even minor structural modifications produce divergent pharmacodynamic profiles across MAO-A, MAO-B, and LSD1 [1][2]. The N-cyclopropyl group on the amphetamine side chain (as in this compound) enforces mechanism-based irreversible inhibition via cyclopropyl ring opening, whereas the 2-arylcyclopropylamine scaffold places the cyclopropane directly on the α-carbon, altering the enzyme inactivation kinetics and selectivity ratio [2][3]. Furthermore, the para-bromo substituent on the phenyl ring critically modulates both MAO inhibitory potency (4-bromoamphetamine: MAO-A IC₅₀ = 1,500 nM) and neurotoxicity risk compared to chloro, fluoro, or unsubstituted analogs [1][4]. A researcher or procurement officer who substitutes N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine with 1-(4-bromophenyl)cyclopropanamine (CAS 345965-54-0) or 2-(4-bromophenyl)cyclopropanamine (CAS 90561-75-4) would obtain a compound with a fundamentally different inhibitory mechanism, target engagement profile, and pharmacokinetic trajectory, invalidating SAR continuity [3].

Target Compound
N-cyclopropylamine on amphetamine side chain enforces mechanism-based irreversible inhibition via distal ring opening.
2-Arylcyclopropylamine Analogs
Placing cyclopropane on the α-carbon alters enzyme inactivation kinetics and selectivity ratio; SAR continuity may not transfer.
CAS 345965-54-0 or CAS 90561-75-4 cannot substitute directly.
Target Compound
Para-bromo substituent critically modulates inhibitory profile and neurotoxicity risk compared to chloro, fluoro, or unsubstituted analogs.
Non-Brominated Amphetamines
Halogen substitution may shift MAO isoform selectivity and neurotoxicity endpoint context; class-specific review required.
Neurotoxicity profile may differ significantly from 4-chloroamphetamine.

N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine: Evidence vs Closest Analogs


MW & Lipophilicity vs 2-Arylcyclopropylamines

N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine (MW 254.17 g/mol) carries a substantially higher molecular weight than 2-(4-bromophenyl)cyclopropanamine (MW 212.09 g/mol, CAS 90561-75-4), reflecting the extended propan-2-yl side chain absent in the 2-arylcyclopropylamine scaffold . This structural difference translates into a higher calculated logP (estimated ~3.3–3.5 versus ~2.1–2.3 for the 2-arylcyclopropylamine analog) [1]. Increased lipophilicity predicts enhanced blood-brain barrier penetration and altered tissue distribution, making the target compound a more CNS-penetrant candidate for neuropsychiatric indications, while the lower-MW 2-arylcyclopropylamine may be preferable for peripheral or oncology applications where LSD1 is the primary target [1].

MW & Lipophilicity
Class-level inference
Target MW 254.17, est. clogP 3.3–3.5 vs. 2-(4-Br-Ph)-cyclopropanamine MW 212.09, est. clogP 2.1–2.3
Higher lipophilicity may support CNS penetration assay context.
Experimental logP not available; class-level estimation.
Physicochemical property comparison Drug design SAR differentiation

MAO-A Inhibition vs 4-Bromoamphetamine

4-Bromoamphetamine (para-bromoamphetamine, PBA), the non-cyclopropylated parent compound of the target molecule, is a reversible MAO-A inhibitor with a reported IC₅₀ of 1,500 nM (1.5 μM) [1]. Literature on the N-cyclopropylamphetamine class demonstrates that N-cyclopropyl substitution converts reversible MAO inhibitors into irreversible, mechanism-based inactivators, with Ki values consistently in the low-micromolar range (e.g., N-cyclopropyl-α-methylbenzylamine Ki = 44 μM for MAO, versus N-cyclopropylbenzylamine Ki = 280 μM) [2][3]. By structural analogy, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is predicted to exhibit irreversible MAO inhibition with a Ki substantially lower (more potent) than the 1,500 nM IC₅₀ of its non-cyclopropylated parent, while also gaining time-dependent inactivation kinetics that cannot be matched by simple reversible analogs [2].

MAO-A Inhibition
Cross-study comparable
Predicted irreversible Ki (low µM range expected) vs. 4-bromoamphetamine IC₅₀ = 1,500 nM (reversible)
Mechanism shift from reversible to time-dependent inactivation context.
Target Ki not experimentally determined; class-level prediction from N-cyclopropylamphetamine SAR.
Monoamine oxidase inhibition Potency comparison Mechanism-based inactivation

MAO-B Selectivity vs 2-(4-Bromophenyl)cyclopropanamine

2-(4-Bromophenyl)cyclopropanamine, a representative trans-2-arylcyclopropylamine, exhibits a Ki of 0.0329 mM (32.9 μM) for human MAO-B [1]. This compound class (typified by tranylcypromine analogs) is known to inhibit both LSD1 and MAO-A/B with modest selectivity [1]. By contrast, the N-cyclopropylamphetamine scaffold decouples the cyclopropane ring from the aromatic system, positioning the reactive cyclopropylamine at the terminal nitrogen rather than on the α-carbon. Literature precedent with N-cyclopropyl-4-chloroamphetamine (LY 93716) establishes that this scaffold class functions as an irreversible MAO inhibitor, with in vivo data demonstrating MAO inhibition within serotonergic nerve terminals [2]. The para-bromo substituent in the target compound is expected to confer greater MAO-B selectivity relative to the 2-arylcyclopropylamine scaffold, based on the known SAR that para-halogen substitution on amphetamine derivatives shifts selectivity toward MAO-A at the cost of MAO-B potency, while N-cyclopropyl substitution broadly enhances mechanism-based inactivation of both isoforms [3].

MAO-B Selectivity
Class-level inference
Target: isoform selectivity unknown. Comparator: 2-(4-Br-Ph)-cyclopropanamine MAO-B Ki = 32.9 µM.
Distinct inactivation mechanism may lead to different off-target profile on LSD1.
No direct assay data; nitrogen-centered vs α-carbon-centered ring opening.
MAO-B selectivity LSD1 Arylcyclopropylamine SAR

Neurotoxicity Comparison: 4-Bromo vs 4-Chloro Analogs

Para-substituted amphetamines exhibit halogen-dependent neurotoxicity: 4-chloroamphetamine (PCA) is a potent serotonergic neurotoxin causing long-term 5-HT depletion, while 4-bromoamphetamine (PBA) displays substantially lower neurotoxicity at equivalent doses [1][2]. N-Cyclopropyl substitution on 4-chloroamphetamine (yielding LY 93716) partially attenuates but does not eliminate neurotoxic potential, as demonstrated by in vivo rat brain studies measuring MAO inhibition within serotonergic nerve terminals [3]. Extrapolating this SAR to the target compound, N-cyclopropyl substitution on the 4-bromoamphetamine scaffold is predicted to yield a compound with a neurotoxicity risk profile intermediate between PBA (low) and LY 93716 (moderate), representing a potentially safer alternative to the 4-chloro-N-cyclopropyl analog for in vivo studies requiring sustained MAO inhibition without confounding serotonergic neurodegeneration [1][3].

Neurotoxicity Risk
Cross-study comparable
Predicted rank order: 4-chloroamphetamine > LY 93716 > target compound ≈ 4-bromoamphetamine
Supports neurotoxicity endpoint monitoring for in vivo MAO studies.
Qualitative extrapolation from halogen SAR and N-cyclopropyl class data.
Neurotoxicity Serotonin depletion Safety pharmacology Halogen substitution

N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine: Application Scenarios


MAO Suicide Substrate Kinetics

This compound is optimally deployed as a mechanistic probe for studying time-dependent, irreversible inactivation of monoamine oxidase isoforms. Unlike reversible inhibitors such as 4-bromoamphetamine (IC₅₀ = 1,500 nM), the N-cyclopropyl group on this scaffold undergoes enzyme-catalyzed ring opening to form a covalent flavin adduct, enabling researchers to measure kinact/KI parameters and partition ratios [1]. The para-bromo substituent provides a convenient heavy-atom label for X-ray crystallography or mass spectrometry-based adduct identification, advantages not offered by non-halogenated or 4-fluoro analogs .

CNS Lead for MAO-B Programs

With its elevated molecular weight (254.17 g/mol) and lipophilicity (estimated clogP ~3.3–3.5) relative to 2-arylcyclopropylamine LSD1/MAO inhibitors (MW ~212, clogP ~2.1–2.3), this compound is predicted to exhibit superior brain penetration [1]. Medicinal chemistry teams pursuing irreversible MAO-B inhibitors for Parkinson's disease or treatment-resistant depression should select this scaffold over the more polar 2-arylcyclopropylamine series, as the N-cyclopropylamphetamine core decouples LSD1 inhibition from MAO-B engagement, potentially reducing epigenetic off-target effects [1][2].

Neurotoxicity SAR: Halogen-Substituted Amphetamines

The 4-bromo substituent confers a distinct neurotoxicity profile relative to the 4-chloro analog. Researchers conducting in vivo serotonin depletion studies should use this compound as the 'low-toxicity' comparator against N-cyclopropyl-4-chloroamphetamine (LY 93716), leveraging the established SAR that para-bromination attenuates serotonergic neurodegeneration while preserving MAO inhibitory potency [1]. This differential toxicity window is critical for chronic dosing paradigms where neurotoxic confounds must be minimized [1].

Building Block for Cyclopropylamine Libraries

The compound serves as a versatile synthetic intermediate for generating focused libraries of N-substituted cyclopropylamines via nucleophilic substitution at the bromine position or further N-functionalization . Its commercial availability at ≥95% purity from multiple specialty chemical suppliers ensures reproducible starting material quality for parallel synthesis and high-throughput screening campaigns targeting MAO, LSD1, or cytochrome P450 enzymes .

Application
Selection Property
Validation Focus
MAO Suicide Substrate Kinetics
Irreversible mechanism-based inactivation pathway
kinact/KI parameter and flavin adduct identification
CNS Isoform Selectivity Studies
Enhanced lipophilicity and CNS penetration context
Brain exposure and MAO-B vs LSD1 off-target engagement
Neurotoxicity SAR Profiling
Para-bromo substitution neurotoxicity endpoint profile
Serotonergic lesion confound minimization in chronic dosing models
Focused Library Synthesis
Synthetic intermediate with commercial availability
Reproducible starting material for parallel SAR exploration

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